

An In-depth Technical Guide to the Physical and Chemical Properties of Desmodin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desmodin*

Cat. No.: B1253589

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmodin is a naturally occurring pterocarpan found in *Desmodium gangeticum*, a plant with a history of use in traditional medicine.[1][2][3] As a member of the isoflavanoid family, **Desmodin** possesses a rigid tetracyclic ring structure that is characteristic of pterocarpans.[4] This guide provides a comprehensive overview of the known physical and chemical properties of **Desmodin**, including its molecular structure, physicochemical parameters, and spectral data. Additionally, it outlines the general protocols for its isolation from natural sources and discusses its biosynthesis. The biological activities of the broader pterocarpan class, such as anti-inflammatory and antioxidant effects, are also reviewed to provide context for the potential therapeutic applications of **Desmodin**. This document is intended to serve as a technical resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Desmodin is a pterocarpan with the molecular formula $C_{22}H_{22}O_6$.[4] Its chemical structure and key identifying information are provided below.

Table 1: Chemical Identification of **Desmodin**

Identifier	Value	Reference
IUPAC Name	7,21-dimethoxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.0 ^{2,10} .0 ⁴ , ^{9,20}]heneicos-1(13),4,6,8,14,18,20-heptaen-6-ol	[4]
CAS Number	56257-27-3	[4]
Molecular Formula	C ₂₂ H ₂₂ O ₆	[4]
Molecular Weight	382.4 g/mol	[4]
Chemical Class	Pterocarpan (Isoflavonoid)	[4]

Physicochemical Properties

Quantitative experimental data for the physical properties of **Desmodin**, such as melting point and solubility, are not readily available in recent literature. The primary characterization was reported in a 1975 publication by Purushothaman et al., which is not widely accessible.[5][6] However, computed properties provide some insight into its behavior.

Table 2: Computed Physicochemical Properties of **Desmodin**

Property	Value	Reference
XLogP3-AA	3.5	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	6	[4]
Rotatable Bond Count	2	[4]
Topological Polar Surface Area	66.4 Å ²	[4]
Monoisotopic Mass	382.14163842 Da	[4]

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for pterocarpans from *Desmodium gangeticum*, including **Desmodin**, suggest that they generally exhibit good drug-like properties, with high gastrointestinal absorption and good blood-brain barrier permeability.

Spectral Data

Detailed experimental spectral data for **Desmodin** is limited in publicly accessible databases. The following sections describe the expected spectral characteristics based on its chemical structure and data from related pterocarpan compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra are crucial for the structural elucidation of **Desmodin**. While the specific chemical shifts for **Desmodin** are not available in the provided search results, the expected resonances can be inferred from its pterocarpan skeleton and substituent groups.

Expected ^1H NMR Features:

- Aromatic protons in the A and D rings.
- Signals for the methoxy groups.
- Resonances for the dimethyl group attached to the pyran ring.
- Protons of the core pterocarpan skeleton.

Expected ^{13}C NMR Features:

- Carbon signals corresponding to the aromatic rings.
- Resonances for the methoxy and dimethyl carbons.
- Signals for the carbons of the heterocyclic rings in the pterocarpan core.

Infrared (IR) Spectroscopy

The IR spectrum of **Desmodin** would be expected to show characteristic absorption bands for its functional groups.

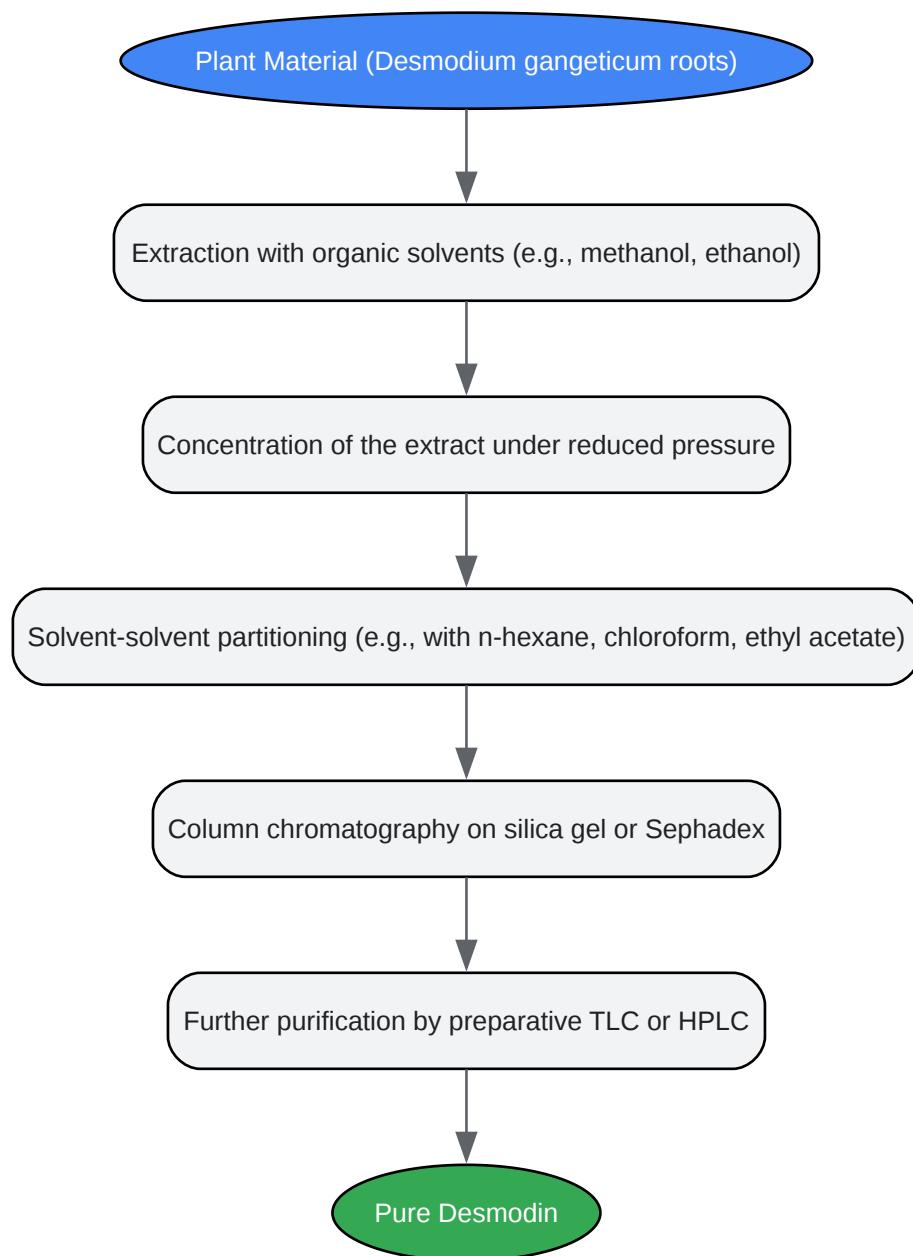
Table 3: Expected Infrared Absorption Bands for **Desmodin**

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H (hydroxyl)	~3200-3600 (broad)
C-H (aromatic)	~3000-3100
C-H (aliphatic)	~2850-3000
C=C (aromatic)	~1450-1600
C-O (ether and alcohol)	~1000-1300

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of **Desmodin**.

Expected Mass Spectral Data:


- Molecular Ion (M⁺): A peak corresponding to the molecular weight of **Desmodin** (m/z ≈ 382.4).
- Fragmentation Pattern: The fragmentation would likely involve cleavage of the pterocarpan ring system and loss of substituent groups such as methyl and methoxy moieties.

Experimental Protocols

Isolation of Desmodin from *Desmodium gangeticum*

While a detailed, step-by-step protocol for the isolation of **Desmodin** is not available in the provided search results, a general procedure can be outlined based on standard phytochemical methods for the isolation of pterocarpans.

General Workflow for Isolation:

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **Desmodin**.

Methodology Details:

- Plant Material Collection and Preparation: The roots of *Desmodium gangeticum* are collected, washed, dried, and powdered.

- Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.
- Concentration: The solvent is removed from the crude extract under reduced pressure using a rotary evaporator.
- Fractionation: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity to separate compounds based on their solubility.
- Chromatographic Separation: The fractions are then subjected to column chromatography using silica gel or Sephadex as the stationary phase. Elution is performed with a gradient of solvents.
- Purification: Fractions containing **Desmodin** are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

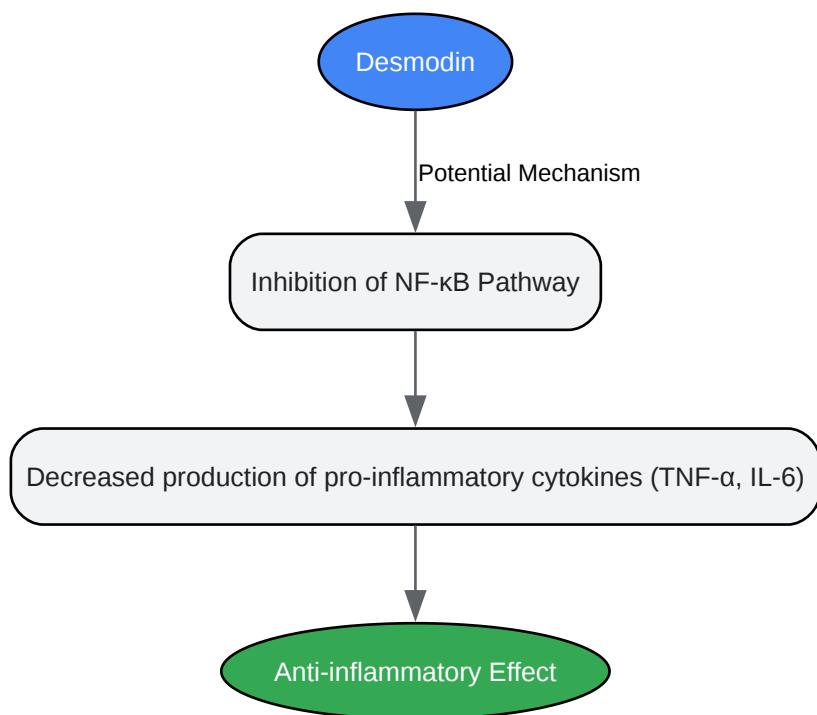
Biosynthesis and Biological Activity

Biosynthesis of Pterocarpans

Desmodin, as a pterocarpan, is synthesized in plants via the phenylpropanoid pathway, which is a major route for the production of a wide variety of secondary metabolites.

[Click to download full resolution via product page](#)

Caption: Simplified overview of the pterocarpan biosynthesis pathway.


The biosynthesis starts with the amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce precursors for the flavonoid pathway. Key enzymes such as chalcone synthase (CHS), chalcone isomerase (CHI), and isoflavone synthase (IFS) are involved in the formation of the isoflavonoid core. This is followed by a series of reduction and cyclization reactions, catalyzed by enzymes like isoflavone reductase (IFR) and pterocarpan

synthase (PTS), to form the characteristic tetracyclic pterocarpan skeleton.[5][7][8] Tailoring enzymes are then responsible for the specific substitutions found on **Desmodin**.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activities and mechanism of action of **Desmodin** are limited, the broader class of pterocarpans is known to exhibit a range of pharmacological effects.

Anti-inflammatory Activity: Many pterocarpans have demonstrated anti-inflammatory properties.[1][8][9] The proposed mechanisms often involve the inhibition of key inflammatory mediators. Extracts of *Desmodium* species have been shown to reduce the levels of pro-inflammatory cytokines such as TNF- α and IL-6, and to inhibit the production of nitric oxide (NO).[8][9] A plausible mechanism for these effects is the modulation of the NF- κ B signaling pathway, a central regulator of inflammation.[10][11][12][13][14]

[Click to download full resolution via product page](#)

Caption: Postulated anti-inflammatory signaling pathway for **Desmodin**.

Antioxidant Activity: Flavonoids, including pterocarpans, are well-known for their antioxidant properties.^{[3][8][15][16][17][18]} They can act as free radical scavengers and can also enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).^{[8][15]} The antioxidant activity of Desmodium extracts has been demonstrated in various in vitro and in vivo models.^{[8][19]}

Conclusion

Desmodin is a pterocarpan with a defined chemical structure that has been isolated from *Desmodium gangeticum*. While comprehensive experimental data on its physical and spectral properties are not widely available, its chemical class suggests potential for biological activities, particularly anti-inflammatory and antioxidant effects. Further research is warranted to fully characterize **Desmodin**, elucidate its specific mechanisms of action, and explore its therapeutic potential. The information and protocols outlined in this guide provide a foundation for future investigations into this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. Anti-inflammatory and in vitro antioxidant activity of *Desmodium triquetrum* (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desmodin | C22H22O6 | CID 13338925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. phcogj.com [phcogj.com]
- 8. Antiinflammatory and antioxidant activities of *Desmodium gangeticum* fractions in carrageenan-induced inflamed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analgesic and anti-inflammatory activities of methanol extract from *Desmodium triflorum* DC in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Emodin Isolated from *Polygoni cuspidati* Radix Inhibits TNF- α and IL-6 Release by Blockading NF- κ B and MAP Kinase Pathways in Mast Cells Stimulated with PMA Plus A23187 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desmethylanhydroicarinin inhibits NF- κ B-regulated inflammatory gene expression by modulating the redox-sensitive PI3K/PTEN/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. Dexmedetomidine inhibits the NF- κ B pathway and NLRP3 inflammasome to attenuate papain-induced osteoarthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Chemical Composition and, Cellular Evaluation of the Antioxidant Activity of *Desmodium adscendens* Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical Characterization, Antioxidant Capacity and Anti-Oxidative Stress Potential of South American Fabaceae *Desmodium tortuosum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. hmdb.ca [hmdb.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Desmodin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1253589#physical-and-chemical-properties-of-desmodin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com